molecular formula C15H12O B102786 3-Phenyl-1-indanone CAS No. 16618-72-7

3-Phenyl-1-indanone

Cat. No.: B102786
CAS No.: 16618-72-7
M. Wt: 208.25 g/mol
InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-1-indanone can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate, which undergoes cyclization to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts acylation reactions. This method employs benzoyl chloride and indanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-Indanone: Shares the indanone core structure but lacks the phenyl group.

    2-Phenyl-1-indanone: Similar structure but with the phenyl group at a different position.

    3-Phenyl-2,3-dihydro-1H-inden-1-one: A reduced form of 3-Phenyl-1-indanone.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other indanone derivatives .

Properties

IUPAC Name

3-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUOTMYWHGODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314027
Record name (±)-3-Phenyl-1-indanone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-72-7
Record name (±)-3-Phenyl-1-indanone
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Record name 1-Indanone, 3-phenyl-
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Record name 3-Phenyl-1-indanone
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Record name (±)-3-Phenyl-1-indanone
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Record name 3-Phenyl-1-indanone
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Synthesis routes and methods I

Procedure details

To 25.0 g of aluminum chloride, 8.5 g of cinnamic acid and 37.5 ml of benzene were added and the mixture was reacted under reflux for 5 hours. The reaction solution was processed by a usual method to obtain 5.1 g of 3-phenyl-1-indanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 90 g (0.0608 moles) of cinnamic acid in 400 ml of benzene 300 g (2.25 moles) of aluminium trichloride is added, beginning with a very slow addition rate. At the end, the mixture is kept refluxing for 22 hours. The resulting reaction mixture is hydrolysed with ice and is extracted with ethyl ether which is washed first with water until neutral, and then with a solution of 10% sodium hydroxide. The organic extract is then desiccated and evaporated. The residue is triturated with petroleum ether, is then filtered and is then washed with a small amount of diisopropyl ether, then once more with petroleum ether and is dried yielding 76 g (yield of 60%) of 3-phenyl-1-indanone.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key reaction pathway used to synthesize 3-Phenyl-1-indanone derivatives?

A: this compound can be synthesized through a reaction with dimethyl sodio-3-ketoglutarate and glyoxal. [] This reaction pathway offers an efficient route to access bicyclo[3.3.0]octane-3,7-dione derivatives, which can be further modified to yield this compound analogs. []

Q2: What are the characteristic spectroscopic features of this compound and its derivatives?

A: ¹³C NMR spectroscopy plays a crucial role in characterizing this compound and its derivatives. Studies have reported comprehensive ¹³C NMR spectral assignments for this compound, providing valuable information about its structure. [] This spectroscopic data aids in confirming the identity and purity of synthesized compounds.

Q3: Can this compound undergo cycloaddition reactions?

A: While not directly covered in the provided research, 2-arylidenes-3-phenyl-1-indanones, structurally similar to this compound, readily undergo 1,3-dipolar cycloaddition reactions with arylnitrile oxides. [] This reaction proceeds regiospecifically and diastereospecifically, yielding spiroisoxazolines. [] This information suggests that this compound may also exhibit reactivity towards dipolarophiles, potentially leading to novel spiroheterocycles.

Q4: Are there any reported reactions involving the decomposition of compounds related to this compound?

A: Research highlights the acid-catalyzed decomposition of 2-diazo-3-hydroxy-3-phenyl-1-indanone, a cyclic α-diazo β-hydroxy ketone structurally related to this compound. [] This reaction yields 2-phenyl-1,3-indandione quantitatively via a phenyl migration pathway. [] This information offers insights into the potential reactivity of this compound under acidic conditions and highlights potential rearrangement pathways.

Q5: What other types of derivatives of this compound have been synthesized?

A: Researchers have explored the synthesis of various amines derived from this compound. [] This suggests that the ketone functionality in this compound can be further derivatized to explore a wider range of chemical space and potential applications.

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